![molecular formula C12H27NO3S B2660066 1-[dibutyl(sulfonato)azaniumyl]butane CAS No. 2364603-74-5](/img/structure/B2660066.png)

1-[dibutyl(sulfonato)azaniumyl]butane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tributylsulfo ammonium betaine, also known as tetrabutylammonium sulfobetaine, is a zwitterionic surfactant with a sulfonic acid group and a quaternary ammonium group. It is a stable and nontoxic natural substance .

Synthesis Analysis

The reagent can be prepared by the reaction of tributylamine with chlorosulfonic acid (slowly added over 2 h) in DCM at sub −30 °C and reacted for a further 1 h . Inspired by the novel sulfating reagent, TriButylSulfoAmmonium Betaine (TBSAB), a 3-step procedure using tributylamine as the novel solubilising partner coupled to commercially available sulfating agents was developed .

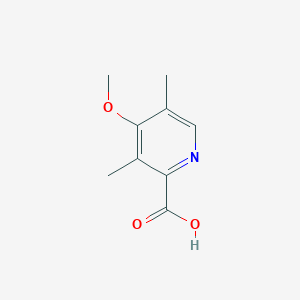

Molecular Structure Analysis

The molecular formula of Tributylsulfo ammonium betaine is C12H27NO3S. It is a zwitterionic molecule, meaning it has regions of both positive and negative charge .

Chemical Reactions Analysis

Tributylsulfo ammonium betaine is used as a high yielding route to organosulfates . The optimised reaction conditions were interrogated with a diverse range of alcohols, including natural products and amino acids .

Physical and Chemical Properties Analysis

Tributylsulfo ammonium betaine is soluble in most organic solvents (DMF and MeCN are most commonly used), and has limited solubility in H2O . It has a molecular weight of 265.41.

Applications De Recherche Scientifique

Sulfation Synthesis

A study highlights the development of tributylsulfo ammonium betaine as a high-yielding route for the synthesis of organosulfates. This method was optimized across a diverse range of alcohols, showcasing its potential in creating sulfated molecules efficiently, including natural products and amino acids (Gill, Male, & Jones, 2019).

Antimicrobial Application

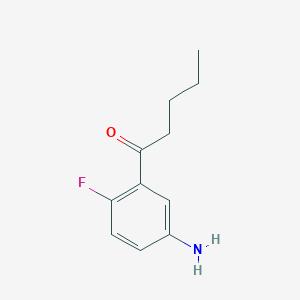

Tributylsulfo ammonium betaine derivatives have been explored for imparting antimicrobial properties to cotton fabrics. This involves the synthesis of a 4-aminobenzenesulfonic acid–chloro–triazine adduct treated with cotton to enhance the fabric's antimicrobial activity, showcasing a novel application in textile processing (Son, Kim, Ravikumar, & Lee, 2006).

Fuel Desulfurization

Research on the desulfurization process of fuels with ammonium-based deep eutectic solvents (DESs) has identified tributyl ammonium chloride-based DESs as highly efficient. This approach highlights a significant advancement in reducing sulfur content in fuels, addressing environmental pollution concerns (Li et al., 2013).

Environmental Toxicology

The environmental impact and toxicity of tributyltin compounds, including tributylsulfo ammonium betaine derivatives, have been extensively studied. Despite its toxic nature, research suggests that tributyltin's impact on higher plants may be less severe, providing insights into its potential for use in phytoremediation and non-food cash crop production (Trapp, Ciucani, & Sismilich, 2004).

Novel Exchange Method for Sulfated Molecules

A novel double ion-exchange method inspired by TributylSulfoAmmonium Betaine (TBSAB) has been developed for accessing organosulfates and sulfamates. This method utilizes tributylamine and commercially available sulfating agents, offering an efficient and cost-effective route for synthesizing these bioactive molecules (Alshehri, Benedetti, & Jones, 2020).

Mécanisme D'action

Orientations Futures

Betaine has shown potential in several human diseases, such as obesity, diabetes, cancer, and Alzheimer’s disease . The development of an alternative sulfation protocol using low-cost, commercially available reagents is expected to accelerate the development of complementary methods to prepare organosulfates for biological applications .

Propriétés

IUPAC Name |

1-[dibutyl(sulfonato)azaniumyl]butane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO3S/c1-4-7-10-13(11-8-5-2,12-9-6-3)17(14,15)16/h4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJZNKDOSHAIFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-chlorophenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2659985.png)

![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659990.png)

amino}acetonitrile](/img/structure/B2659991.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide](/img/structure/B2660002.png)

![N-cyclohexyl-1-((4-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2660003.png)